molecular formula C9H11Cl2NO2 B2830183 Ethyl 5-amino-2-chlorobenzoate hydrochloride CAS No. 2138521-35-2

Ethyl 5-amino-2-chlorobenzoate hydrochloride

Cat. No.: B2830183
CAS No.: 2138521-35-2
M. Wt: 236.09
InChI Key: RCJSZUCODVPWPA-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-chlorobenzoate hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO2 and a molecular weight of 236.1 g/mol . It is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-2-chlorobenzoate hydrochloride typically involves the esterification of 5-amino-2-chlorobenzoic acid with ethanol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-chlorobenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a carboxylic acid .

Scientific Research Applications

Ethyl 5-amino-2-chlorobenzoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-chlorobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-2-bromobenzoate hydrochloride
  • Ethyl 5-amino-2-fluorobenzoate hydrochloride
  • Ethyl 5-amino-2-iodobenzoate hydrochloride

Uniqueness

Ethyl 5-amino-2-chlorobenzoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative often exhibits different reactivity patterns and biological effects, making it valuable for specific applications .

Properties

IUPAC Name

ethyl 5-amino-2-chlorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c1-2-13-9(12)7-5-6(11)3-4-8(7)10;/h3-5H,2,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJSZUCODVPWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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